

A Technical Guide to Commercially Available Myristic Acid-d3 for Researchers

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Compound of Interest		
Compound Name:	Myristic acid-d3	
Cat. No.:	B1602346	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated myristic acid (**Myristic acid-d3**), a critical tool for researchers in various scientific disciplines. This document outlines the sources, specifications, and key applications of this stable isotope-labeled fatty acid, with a focus on its use in metabolic research and as an internal standard in mass spectrometry.

Commercial Sources and Specifications of Myristic Acid-d3

Myristic acid-d3 is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the key quantitative data for **Myristic acid-d3** (specifically, myristic acid with three deuterium atoms on the terminal methyl group, also referred to as tetradecanoic-14,14,14-d3 acid) from prominent vendors.



Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichme nt (Atom % D)	Available Sizes
Cambridge Isotope Laboratorie s, Inc.	Myristic acid (methyl- D3, 98%)	62217-71- 4	231.39	≥98%	98%	100 mg, 1 g
MedchemE xpress	Myristic acid-d3	62217-71- 4	231.39	98.62%	99.5%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	Myristic Acid-d3	62217-71- 4	231.4	≥98%	Not specified	1 mg, 5 mg, 10 mg
Santa Cruz Biotechnol ogy, Inc.	Myristic acid-d3	62217-71- 4	231.39	Not specified	Not specified	10 mg, 25 mg

Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

Myristic acid-d3 is a versatile tool in biological research. Below are detailed methodologies for its two primary applications: as a tracer in metabolic labeling experiments and as an internal standard for mass spectrometry-based quantification.

Metabolic Labeling of Cells with Myristic Acid-d3 for Proteomic Analysis

This protocol describes the labeling of cultured mammalian cells with **Myristic acid-d3** to study protein N-myristoylation, a crucial lipid modification involved in protein trafficking and signaling.

Materials:



- Myristic acid-d3
- Mammalian cell line of interest (e.g., HEK293T, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Fatty acid-free bovine serum albumin (BSA)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail
- Bradford assay reagent
- SDS-PAGE and Western blotting reagents
- Antibody specific to the protein of interest (if applicable)
- LC-MS/MS system for proteomic analysis

Methodology:

- Preparation of Myristic Acid-d3 Stock Solution:
 - Dissolve Myristic acid-d3 in ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
 - To enhance its solubility and delivery to cells, the Myristic acid-d3 can be complexed with fatty acid-free BSA. Prepare a 10% (w/v) BSA solution in serum-free medium. Add the Myristic acid-d3 stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 100 μM).
- Cell Culture and Labeling:
 - Plate cells at an appropriate density and allow them to adhere overnight.



- Remove the growth medium and replace it with fresh medium containing the Myristic acid-d3/BSA complex. The final concentration of Myristic acid-d3 typically ranges from 25 to 100 μM.
- Incubate the cells for a desired period (e.g., 16-24 hours) to allow for the incorporation of the deuterated fatty acid into newly synthesized proteins.
- Cell Lysis and Protein Extraction:
 - After the labeling period, wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- · Protein Quantification and Analysis:
 - Determine the protein concentration of the lysate using a Bradford assay.
 - For analysis of a specific protein, proceed with immunoprecipitation followed by SDS-PAGE and Western blotting or directly analyze the whole-cell lysate by LC-MS/MS.
 - For global N-myristoylation analysis, the protein extract can be subjected to tryptic digestion followed by enrichment of myristoylated peptides and subsequent LC-MS/MS analysis. The mass shift of 3 Da in myristoylated peptides will indicate the incorporation of Myristic acid-d3.

Quantification of Endogenous Myristic Acid using Myristic Acid-d3 as an Internal Standard

This protocol outlines the use of **Myristic acid-d3** as an internal standard for the accurate quantification of unlabeled myristic acid in a biological sample (e.g., plasma, cell lysate) by LC-



MS/MS.

Materials:

- Myristic acid-d3
- Biological sample (e.g., plasma, cell pellet)
- Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
- Internal standard stock solution of Myristic acid-d3 of a known concentration.
- LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

- Sample Preparation and Lipid Extraction:
 - Thaw the biological sample on ice.
 - To a known amount of the sample (e.g., 50 μL of plasma or 1x10⁶ cells), add a precise amount of the Myristic acid-d3 internal standard stock solution.
 - Add the lipid extraction solvent (e.g., 1 mL of Folch solution).
 - Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
 - Add 0.2 volumes of 0.9% NaCl solution and vortex again.
 - Centrifuge at 2,000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - Dry the extracted lipids under a gentle stream of nitrogen.
- Sample Derivatization (Optional but Recommended for Improved Sensitivity):



- For enhanced detection by LC-MS, the fatty acids can be derivatized. A common method is esterification to form methyl esters (FAMEs) or other derivatives.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v).
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
 - Separate the fatty acids using a suitable chromatographic gradient.
 - Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous myristic acid and Myristic acid-d3 in multiple reaction monitoring (MRM) mode.
 - Myristic acid (unlabeled): e.g., m/z 227.2 -> 227.2 (parent ion)
 - Myristic acid-d3: e.g., m/z 230.2 -> 230.2 (parent ion)
- Data Analysis and Quantification:
 - Integrate the peak areas for both the endogenous myristic acid and the Myristic acid-d3
 internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Generate a standard curve using known concentrations of unlabeled myristic acid spiked with the same constant amount of Myristic acid-d3 internal standard.
 - Determine the concentration of myristic acid in the biological sample by interpolating the peak area ratio from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows



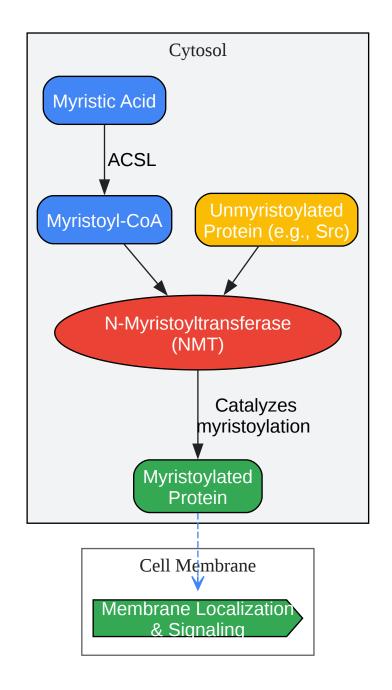
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of **Myristic acid-d3**.



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Caption: Experimental workflow for metabolic labeling with Myristic acid-d3.





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